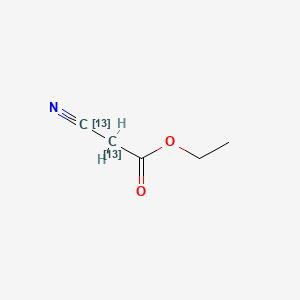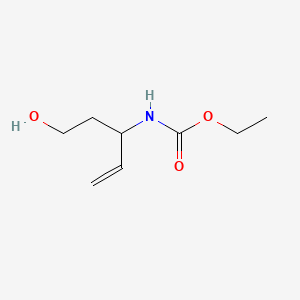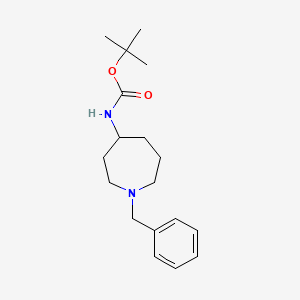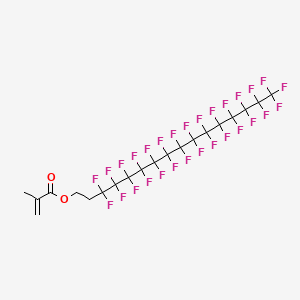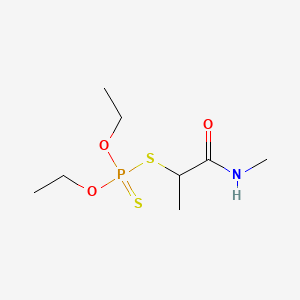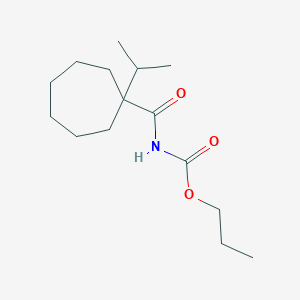
Ethyl N-((1-(isopropyl)cycloheptyl)carbonyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate is a chemical compound with a complex structure, characterized by the presence of an ethyl ester, a glycine derivative, and a cycloheptyl group substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate typically involves the reaction of glycine with ethyl chloroformate in the presence of a base, followed by the introduction of the 1-(isopropyl)cycloheptyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from the reactions of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl N-[[1-(isopropyl)cycloheptyl]carbonyl]glycinate can be compared with other similar compounds, such as:
Ethyl N-[[1-(methyl)cycloheptyl]carbonyl]glycinate: Differing by the substitution of an isopropyl group with a methyl group.
Ethyl N-[[1-(isopropyl)cyclohexyl]carbonyl]glycinate: Differing by the cycloheptyl group being replaced with a cyclohexyl group.
Properties
CAS No. |
56471-39-7 |
|---|---|
Molecular Formula |
C15H27NO3 |
Molecular Weight |
269.38 g/mol |
IUPAC Name |
propyl N-(1-propan-2-ylcycloheptanecarbonyl)carbamate |
InChI |
InChI=1S/C15H27NO3/c1-4-11-19-14(18)16-13(17)15(12(2)3)9-7-5-6-8-10-15/h12H,4-11H2,1-3H3,(H,16,17,18) |
InChI Key |
JEXZWBPMWANTAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)NC(=O)C1(CCCCCC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
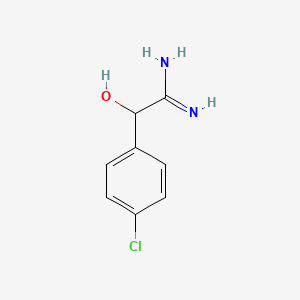

![(E)-but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B13830436.png)
![(3aR,3a'R,7aR,7a'R)-2,2'-((2S,4S)-Pentane-2,4-diylbis(oxy))bis(1,3-diphenyloctahydro-1H-benzo[d][1,3,2]diazaphosphole)](/img/structure/B13830440.png)
